molecular formula C7H9NO2S2 B575219 3-(ethylsulfonyl)-2(1H)-pyridinethione CAS No. 175729-83-6

3-(ethylsulfonyl)-2(1H)-pyridinethione

Cat. No.: B575219
CAS No.: 175729-83-6
M. Wt: 203.274
InChI Key: VQJPPWMMQJFZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Ethylsulfonyl)-2(1H)-pyridinethione (CAS: 175729-83-6) is a sulfur-containing heterocyclic compound with the molecular formula C₇H₉NO₂S₂ and a molecular weight of 203 g/mol. Structurally, it features a pyridine ring substituted with an ethylsulfonyl group at the 3-position and a thione group at the 2-position . Its reactivity is influenced by the electron-withdrawing sulfonyl group and the nucleophilic thione moiety, making it a versatile building block for functionalized pyridine derivatives .

Properties

CAS No.

175729-83-6

Molecular Formula

C7H9NO2S2

Molecular Weight

203.274

IUPAC Name

3-ethylsulfonyl-1H-pyridine-2-thione

InChI

InChI=1S/C7H9NO2S2/c1-2-12(9,10)6-4-3-5-8-7(6)11/h3-5H,2H2,1H3,(H,8,11)

InChI Key

VQJPPWMMQJFZGL-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=CC=CNC1=S

Origin of Product

United States

Comparison with Similar Compounds

1-Ethyl-4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone

  • Molecular Formula: C₂₀H₁₉NO₃S
  • Molecular Weight : 353.4 g/mol
  • Key Features :
    • Replaces the thione group with a ketone oxygen.
    • Contains a phenylsulfonyl substituent instead of ethylsulfonyl.
    • Exhibits higher lipophilicity (logP ~3.5 estimated) compared to 3-(ethylsulfonyl)-2(1H)-pyridinethione (logP ~1.2) due to aromatic substituents .
  • Applications : Primarily used in medicinal chemistry research, though specific biological activities are undisclosed .

3-([1,1′-Biphenyl]-4-yl)-5-(phenylamino)pyridin-2(1H)-one

  • Molecular Formula : C₂₄H₁₈N₂O
  • Molecular Weight : 350.4 g/mol
  • Key Features: Lacks the sulfonyl group but incorporates a biphenyl substituent.
  • Applications : Investigated as a central nervous system (CNS) therapeutic agent, highlighting the role of aromatic substituents in modulating bioactivity .

3-(3-Nitrophenyl)-5-Trifluoromethyl-1,2,4-Oxadiazole

  • Molecular Formula : C₁₀H₅F₃N₄O₃
  • Molecular Weight : 290.2 g/mol
  • Key Features :
    • Replaces the pyridine core with an oxadiazole ring.
    • Contains a nitro group and trifluoromethyl substituent, enhancing electrophilicity.
  • Applications : Used in agrochemical research as a precursor for herbicides and insecticides, emphasizing the importance of electronegative groups in pesticidal activity .

Comparative Analysis of Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility (Water) logP Key Functional Groups Primary Applications
This compound 203 Low (~1289 mg/L*) 1.2 Ethylsulfonyl, thione Agrochemical intermediates
1-Ethyl-4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone 353.4 Insoluble ~3.5 Phenylsulfonyl, ketone Medicinal chemistry
3-([1,1′-Biphenyl]-4-yl)-5-(phenylamino)pyridin-2(1H)-one 350.4 Moderate ~2.8 Biphenyl, amino CNS therapeutics
3-(3-Nitrophenyl)-5-trifluoromethyl-1,2,4-oxadiazole 290.2 Very low ~2.1 Nitro, trifluoromethyl, oxadiazole Herbicide development

*Estimated from EPI Suite data for analogous pyridine derivatives .

Mechanistic and Application Differences

  • Agrochemical Efficacy: The ethylsulfonyl group in this compound enhances its pesticidal activity by interacting with insect acetylcholinesterase, as seen in derivatives like 5-(3-(ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine . In contrast, phenylsulfonyl derivatives (e.g., the pyridinone in ) lack this specificity, suggesting substituent size and polarity critically influence target binding.
  • Therapeutic Potential: Pyridinone derivatives with amino or biphenyl groups (e.g., ) exhibit CNS activity due to improved blood-brain barrier penetration, a trait absent in sulfonyl-containing analogues.
  • Synthetic Utility : The thione group in this compound allows for facile functionalization via nucleophilic substitution, whereas ketone-containing analogues (e.g., ) are more suited for condensation reactions .

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